7-Bromo-5-fluoroisoquinoline

説明

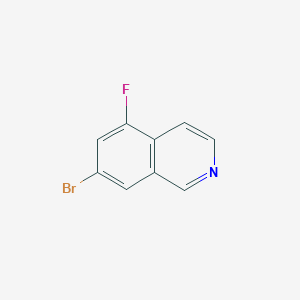

7-Bromo-5-fluoroisoquinoline is a halogenated isoquinoline derivative with bromine and fluorine substituents at positions 7 and 5, respectively. It serves as a critical intermediate in pharmaceutical and organic synthesis due to the electronic and steric effects imparted by its substituents. The compound is commercially available with a purity of 98% and is noted for its use in drug discovery and development .

特性

IUPAC Name |

7-bromo-5-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQAENYHQVGXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the bromination of 5-fluoroisoquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and ensure high selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

化学反応の分析

Types of Reactions: 7-Bromo-5-fluoroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The presence of halogen atoms allows for coupling reactions such as Suzuki-Miyaura or Heck reactions to form complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution Products: Amino, thio, or alkoxy derivatives of isoquinoline.

Oxidation Products: Isoquinoline N-oxides or quinoline derivatives.

Reduction Products: Reduced isoquinoline derivatives with altered electronic properties.

科学的研究の応用

7-Bromo-5-fluoroisoquinoline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals

作用機序

The mechanism of action of 7-Bromo-5-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the electronic properties of the isoquinoline ring system can influence its reactivity and interactions with biological molecules .

類似化合物との比較

Substituent Type and Reactivity

- This difference significantly alters reactivity; bromomethyl derivatives are more prone to nucleophilic substitution, whereas bromo-fluorinated compounds may participate in cross-coupling reactions .

- For instance, trifluoromethyl groups cause significant downfield shifts in $^{13}\text{C}$ NMR compared to methyl groups. Fluorine in this compound would similarly exert strong electron-withdrawing effects, affecting reactivity and spectral properties .

生物活性

7-Bromo-5-fluoroisoquinoline is a heterocyclic compound belonging to the isoquinoline family, characterized by the presence of bromine and fluorine atoms. These halogens significantly influence the compound's biological activity and chemical properties, making it a subject of interest in medicinal chemistry and various scientific research fields.

- Chemical Formula: C₉H₆BrFN

- Molecular Weight: 225.05 g/mol

- CAS Number: 2059937-78-7

The unique structure of this compound includes a bromine atom at the 7th position and a fluorine atom at the 5th position of the isoquinoline ring. This arrangement is crucial for its biological activity and reactivity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, particularly in the following areas:

1. Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. It may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell signaling pathways. The compound has been observed to influence pathways related to cell proliferation and survival, potentially through modulation of protein kinase C (PKC) activity.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit key metabolic enzymes, thereby exhibiting potential as an antimicrobial agent.

3. Interaction with Cytochrome P450 Enzymes

Research indicates that this compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction could influence the pharmacokinetics of other drugs, making it relevant in drug development and safety assessments.

The precise mechanism of action for this compound is not fully understood; however, it is believed to involve:

- Binding Affinity: The presence of halogen atoms enhances binding affinity to biological targets such as enzymes and receptors.

- Signal Transduction Modulation: The compound may affect signaling pathways related to apoptosis and proliferation, influencing cancer cell behavior.

- Biochemical Pathway Interference: It may interact with various biochemical pathways, potentially leading to therapeutic effects against diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated apoptosis induction in cancer cell lines through PKC modulation. |

| Study B | Antimicrobial Activity | Showed effectiveness against specific bacterial strains, suggesting potential as an antibiotic. |

| Study C | Cytochrome P450 Interaction | Identified alterations in drug metabolism profiles when co-administered with common pharmaceuticals. |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 5-Fluoroisoquinoline | Lacks bromine; different reactivity | Limited anticancer properties |

| 7-Bromoisoquinoline | Lacks fluorine; affects binding affinity | Reduced antimicrobial activity |

| 6-Bromo-5-fluoroisoquinoline | Different substitution pattern; affects selectivity | Similar but less potent anticancer effects |

This comparison highlights how the specific positioning of bromine and fluorine atoms contributes to the distinct biological activities observed in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。